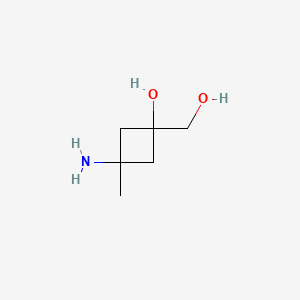

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers

Description

3-Amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol is a cyclobutane-derived compound featuring a unique combination of functional groups: an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a methyl substituent (-CH₃) on the cyclobutane ring. The presence of two stereogenic centers (at the 1- and 3-positions of the cyclobutane ring) results in a mixture of diastereomers, which are non-mirror-image stereoisomers with distinct physical and chemical properties. This structural complexity necessitates specialized separation techniques (e.g., chromatography) and complicates analytical characterization .

The compound’s strained cyclobutane ring contributes to unique reactivity patterns, while the polar functional groups enhance solubility in protic solvents. Potential applications include medicinal chemistry (e.g., as a scaffold for bioactive molecules) and materials science, though specific uses remain under investigation .

Properties

IUPAC Name |

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWDLEDRNAPGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with an amine and a hydroxylating agent. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing in large reactors. These methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound can be produced in large quantities to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic chemistry .

Scientific Research Applications

Synthetic Routes

Several synthetic routes exist for producing 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, including:

- Cyclization Reactions : Involving suitable precursors under controlled conditions.

- Reduction Reactions : Utilizing reducing agents like sodium borohydride to yield the desired compound from ketones or aldehydes.

Chemistry

In the field of organic chemistry, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol serves as a crucial intermediate in synthesizing more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent.

Biology

Research indicates that this compound can modulate biological processes due to its functional groups. It is studied for its potential interactions with enzymes and receptors:

- Enzyme Mechanisms : It can act as a substrate or inhibitor in enzymatic reactions.

- Biochemical Pathways : Its involvement in metabolic pathways is under investigation.

Medicine

The compound is explored for its therapeutic properties:

- Drug Development : It may serve as a precursor in synthesizing pharmaceuticals targeting various diseases.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by protecting neuronal cells from damage.

Industry

In industrial applications, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol is utilized in producing specialty chemicals and materials:

- Organic Light Emitting Diodes (OLEDs) : Its unique structure contributes to developing advanced materials with specific electronic properties.

Case Studies

Several case studies highlight the compound's potential applications:

Anti-inflammatory Activity

A study investigated the compound's role as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. Results indicated that it could reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases.

Neuroprotective Effects

Preliminary research suggested that this compound may possess neuroprotective properties, indicating possible benefits for conditions like Alzheimer's disease. Further studies are needed to elucidate these effects and their underlying mechanisms.

Mechanism of Action

The mechanism by which 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s cyclobutane ring provides a rigid framework that can affect the binding affinity and specificity of these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Diastereomer Complexity

Key Comparisons

Cyclobutane vs. Cyclopentane Derivatives

- 3-Aminocyclopentan-1-ol (CAS 13725-38-7): The cyclopentane analogue lacks the hydroxymethyl and methyl groups but shares the amino and hydroxyl functionalities. The larger ring reduces steric strain compared to cyclobutane, leading to higher thermal stability. Diastereomers (cis/trans) are separable via flash chromatography, with distinct NMR profiles .

Functional Group Variations

- 3-(Methylamino)cyclobutan-1-ol (CAS 1354952-94-5): Replacing the hydroxymethyl group with a methylamino (-NHCH₃) group alters solubility and hydrogen-bonding capacity. The methylamino group increases basicity (pKa ~9–10) compared to the primary amino group (pKa ~10–11) in the target compound. This derivative also exhibits conformational flexibility due to the cyclobutane ring, affecting its melting point and solubility in polar solvents .

Diastereomer Resolution Challenges

- 4-Aryl-1,3-oxazinan-2-ones: In oxazinanone derivatives, trans-diastereomers dominate due to steric hindrance during synthesis. Selective crystallization resolves isomers, unlike the target cyclobutane compound, where diastereomers often co-elute in chromatography .

- Cannabinoid Derivatives (e.g., Compound 91): Ammonium hemisuccinate salts with diastereomers at the C¹' position exhibit overlapping NMR signals, mirroring the analytical challenges seen in the target compound’s characterization .

Physicochemical and Reactivity Profiles

Table 2: Property Comparison

| Property | Target Compound | 3-Aminocyclopentan-1-ol | 3-(Methylamino)cyclobutan-1-ol |

|---|---|---|---|

| Solubility | High in polar solvents (H₂O, MeOH) | Moderate in MeOH | High in DMSO, moderate in H₂O |

| Boiling Point | Not reported | ~220°C (decomposes) | ~180°C (estimated) |

| Basicity (pKa) | ~10–11 (amino group) | ~9.5–10.5 | ~9–10 (methylamino group) |

| Stereochemical Impact | Overlapping NMR signals | Resolvable cis/trans isomers | Single isomer simplifies analysis |

Biological Activity

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, a compound consisting of a mixture of diastereomers, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

- Molecular Weight : 115.15 g/mol

- CAS Number : 2413897-53-5

- Physical Form : Powder

The biological activity of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, particularly the PAD4 enzyme, which is implicated in various inflammatory disorders .

Enzyme Inhibition

The compound has shown promise as a PAD4 inhibitor. PAD4 (peptidylarginine deiminase type 4) plays a significant role in the citrullination process, which is crucial for the formation of neutrophil extracellular traps (NETs). Inhibition of PAD4 can lead to reduced inflammation and may be beneficial in conditions such as rheumatoid arthritis and other autoimmune diseases .

Biological Activity and Therapeutic Applications

Several studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary research suggests that the compound may possess neuroprotective effects, making it a candidate for further exploration in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Case Study 1: PAD4 Inhibition in Rheumatoid Arthritis

A study conducted on animal models demonstrated that administration of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol significantly reduced joint inflammation and damage associated with rheumatoid arthritis. The results indicated a marked decrease in PAD4 activity and subsequent reduction in citrullinated proteins .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In another investigation focusing on Alzheimer's disease models, treatment with the compound resulted in improved cognitive function and decreased neuroinflammation. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Q. Why do some studies report unresolved diastereomers despite advanced chromatography?

- Methodological Answer : Near-identical polarity or conformational flexibility (e.g., rapid ring puckering in cyclobutanes) can impede separation. Strategies include derivatization (e.g., acetylation of hydroxymethyl groups to increase polarity differences) or using supercritical fluid chromatography (SFC) with CO-based mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.